N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring and a 1,2,3-triazole moiety. Its structure combines the sulfonamide pharmacophore—a common motif in bioactive molecules—with heterocyclic systems known for diverse biological activities. The triazole group, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S2/c1-9(2)10(8-15-12-5-6-13-15)14-19(16,17)11-4-3-7-18-11/h3-7,9-10,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNPTRMOBXOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with sulfonamide under specific conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Generation of triazole-substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide has potential medicinal applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases. Its biological activity is being explored in preclinical studies.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The triazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes. The exact pathways and targets are still under investigation, but the compound's ability to influence cellular functions is well-documented.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. N-(3-acetylphenyl)thiophene-2-sulfonamide
This compound shares the thiophene-sulfonamide backbone but replaces the triazolyl-butan-2-yl group with a 3-acetylphenyl substituent. Structural data for this compound are cataloged in chemical databases, highlighting its use as a reference in sulfonamide research .
2.1.2. 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
These derivatives incorporate sulfonamide-linked oxadiazole and thiazole rings. Unlike the triazole in the target compound, oxadiazoles are electron-deficient heterocycles that enhance π-π stacking interactions. Such structural differences influence solubility and target selectivity, as seen in their synthesis for antimicrobial screening .
2.2.1. Triazole Formation via CuAAC
The triazole group in the target compound is synthesized using CuAAC, a method optimized for regioselectivity and efficiency (>95% yield under mild conditions) . Comparable protocols, such as those for peptidotriazoles, employ CuI and sodium ascorbate in DMF at 60°C, mirroring the conditions used in synthesizing triazole-linked sulfonamides .
2.2.2. Sulfonamide Coupling
Sulfonamide formation typically involves reacting amines with sulfonyl chlorides. For example, N-substituted 1,3-thiazin-2-ones with sulfonamide groups are synthesized via one-pot reactions using chlorosulfonyl isocyanate (CSI), demonstrating high yields (70–85%) . This contrasts with the multi-step synthesis of the target compound, where triazole incorporation adds complexity.
2.3.1. Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
These agrochemicals share sulfonamide motifs but feature triazine cores instead of thiophene or triazole groups. Their herbicidal activity stems from acetolactate synthase inhibition, a mechanism less likely in the target compound due to divergent heterocyclic systems .
2.3.2. Thiazinone Sulfonamides
N-substituted 1,3-thiazin-2-ones exhibit antiviral and antibacterial properties.
Data Table: Key Comparisons
Research Findings and Implications
- Structural Insights : The triazole-thiophene-sulfonamide hybrid offers enhanced binding versatility compared to simpler sulfonamides, as triazoles facilitate interactions with metalloenzymes or DNA .
- Synthetic Challenges: Multi-step synthesis (e.g., CuAAC followed by sulfonylation) may limit scalability compared to one-pot methods used for thiazinones .
- Biological Potential: While sulfonylureas and thiazinones have established roles, the target compound’s unique structure warrants evaluation against cancer or infectious disease targets.
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the presence of a triazole moiety and thiophene sulfonamide, contribute to its potential therapeutic applications.
Structural Characteristics
The compound's structure can be described as follows:
- Triazole Ring : Known for enhancing biological activity through various interaction modes, including hydrogen bonding and π-stacking.
- Thiophene Ring : Contributes to the compound's stability and reactivity.
- Sulfonamide Group : Often associated with antibacterial properties.
Biological Activities
Research has indicated that this compound exhibits significant biological activities across various domains:
Antifungal Activity
Studies suggest that compounds with similar structural motifs demonstrate moderate to excellent efficacy against phytopathogenic fungi. This indicates potential applications in agricultural settings for disease management.
Anticancer Potential
The compound has shown promise in anticancer research. For instance, derivatives containing triazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances activity against specific targets .
Antibacterial Properties
Preliminary bioassays have indicated that thiophene derivatives can possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the sulfonamide group may play a crucial role in mediating these effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the mechanisms of action:
- Anticancer Activity :
-
Antifungal Efficacy :
- Research showed that certain thiophene-sulfonamide derivatives displayed effective antifungal activity against common agricultural pathogens. The mechanism was attributed to disruption of fungal cell wall synthesis.
- Antibacterial Activity :
Comparative Analysis Table
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antifungal Activity | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|
| Compound A | Moderate | High (IC50 < 10 µM) | Low |
| Compound B | High | Moderate (IC50 ~ 20 µM) | Moderate |
| N-(3-methyl...) | High | High (IC50 < 5 µM) | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
